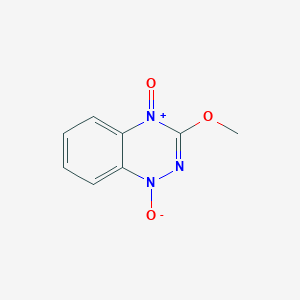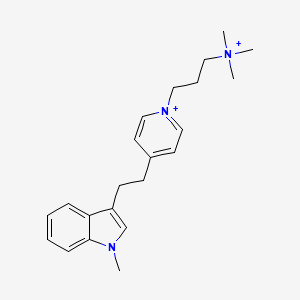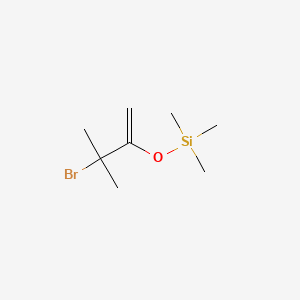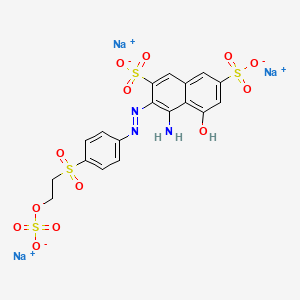
Carbamic acid, (1-(1-naphthalenyl)ethyl)-, cyano(3-phenoxyphenyl)methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbamic acid, (1-(1-naphthalenyl)ethyl)-, cyano(3-phenoxyphenyl)methyl ester is a complex organic compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes a naphthalene ring, a cyano group, and a phenoxyphenyl moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (1-(1-naphthalenyl)ethyl)-, cyano(3-phenoxyphenyl)methyl ester typically involves multiple steps, starting with the preparation of the naphthalenyl and phenoxyphenyl intermediates. The key steps include:
Naphthalenyl Intermediate Preparation: This involves the alkylation of naphthalene with an appropriate alkyl halide under Friedel-Crafts conditions.
Phenoxyphenyl Intermediate Preparation: This involves the reaction of phenol with a halobenzene derivative under nucleophilic aromatic substitution conditions.
Coupling Reaction: The final step involves the coupling of the naphthalenyl and phenoxyphenyl intermediates with cyanoacetic acid under basic conditions to form the desired ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Carbamic acid, (1-(1-naphthalenyl)ethyl)-, cyano(3-phenoxyphenyl)methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of naphthalene oxides and phenoxyphenyl oxides.
Reduction: Formation of reduced naphthalene and phenoxyphenyl derivatives.
Substitution: Formation of substituted carbamic acid derivatives.
科学的研究の応用
Carbamic acid, (1-(1-naphthalenyl)ethyl)-, cyano(3-phenoxyphenyl)methyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of carbamic acid, (1-(1-naphthalenyl)ethyl)-, cyano(3-phenoxyphenyl)methyl ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity, leading to changes in cellular signaling.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
類似化合物との比較
Carbamic acid, (1-(1-naphthalenyl)ethyl)-, cyano(3-phenoxyphenyl)methyl ester can be compared with similar compounds such as:
Cypermethrin: A synthetic pyrethroid insecticide with a similar ester structure.
Deltamethrin: Another synthetic pyrethroid with a similar mode of action.
Permethrin: A widely used insecticide with structural similarities.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
特性
CAS番号 |
78445-38-2 |
|---|---|
分子式 |
C27H22N2O3 |
分子量 |
422.5 g/mol |
IUPAC名 |
[cyano-(3-phenoxyphenyl)methyl] N-(1-naphthalen-1-ylethyl)carbamate |
InChI |
InChI=1S/C27H22N2O3/c1-19(24-16-8-10-20-9-5-6-15-25(20)24)29-27(30)32-26(18-28)21-11-7-14-23(17-21)31-22-12-3-2-4-13-22/h2-17,19,26H,1H3,(H,29,30) |
InChIキー |
RHCDQANCOPLNSN-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC=CC2=CC=CC=C21)NC(=O)OC(C#N)C3=CC(=CC=C3)OC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![3-Methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulene-2,9-diol](/img/structure/B12806637.png)
![(2E)-3-propyl-2-[(E)-3-(3-propyl-1,3-benzoxazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzoxazole;hydroiodide](/img/structure/B12806641.png)







